molecular formula C7H8N2O3 B12862459 (4-Methyl-3-nitropyridin-2-yl)methanol

(4-Methyl-3-nitropyridin-2-yl)methanol

Cat. No.: B12862459
M. Wt: 168.15 g/mol
InChI Key: IRDZGMWLNGZVRH-UHFFFAOYSA-N
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Description

(4-Methyl-3-nitropyridin-2-yl)methanol is an organic compound with the molecular formula C₇H₈N₂O₃ It is a derivative of pyridine, featuring a nitro group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-nitropyridin-2-yl)methanol can be achieved through several methods. One common approach involves the nitration of 4-methylpyridine to yield 4-methyl-3-nitropyridine, followed by the reduction of the nitro group to form the corresponding amine. The final step involves the oxidation of the amine to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-3-nitropyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-3-nitropyridin-2-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

(4-methyl-3-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O3/c1-5-2-3-8-6(4-10)7(5)9(11)12/h2-3,10H,4H2,1H3

InChI Key

IRDZGMWLNGZVRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CO)[N+](=O)[O-]

Origin of Product

United States

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